[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol
Description
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is a chiral tetrahydrofuran derivative featuring a 3-nitrophenyl substituent at the 4-position of the oxolane ring and a hydroxymethyl group at the 2-position. The nitro group confers strong electron-withdrawing effects, influencing solubility, stability, and reactivity compared to other substituents .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-11-5-9(7-16-11)8-2-1-3-10(4-8)12(14)15/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
FZWYNPKHGULRLN-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol typically involves the reaction of a suitable oxolane derivative with a nitrophenyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl oxolane derivatives.
Scientific Research Applications
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The oxolane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a common oxolane-methanol backbone with the following analogs (Table 1):
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol | 3-Nitrophenyl (C-4) | C₁₁H₁₃NO₄ | 223.23* | Electron-withdrawing nitro group |
| [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol | 3-Fluorophenyl (C-4) | C₁₁H₁₃FO₂ | 196.22 | Electron-withdrawing fluoro group |
| [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol | 2-Methylphenyl (C-4) | C₁₂H₁₆O₂ | 192.25 | Electron-donating methyl group |
| [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol | 4-Nitrophenyl (C-4) | C₁₁H₁₃NO₄ | 223.23 | Nitro group at para position |
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The nitro group (3- or 4-position) increases molecular weight and polarity compared to fluoro or methyl substituents.
Positional Isomerism :
Physicochemical Properties
Solubility and Stability:
- Nitro Derivatives : Nitro groups enhance polarity but may decrease aqueous solubility due to strong intermolecular interactions (e.g., dipole-dipole). These compounds are also prone to reduction reactions under specific conditions .
- Fluoro Derivatives : The 3-fluorophenyl analog () likely exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to nitro analogs, as fluorine’s electronegativity balances polarity and steric effects .
- Methyl Derivatives : The 2-methylphenyl analog () is expected to be more lipophilic, favoring organic solvents like dichloromethane or ethyl acetate .
Stereochemical Considerations:
The (2R,4R) configuration ensures a specific spatial arrangement, which could influence binding to chiral receptors or enzymes. For example, gemcitabine (), a nucleoside analog with (2R,4R,5R) stereochemistry, demonstrates the importance of precise stereochemistry in pharmacological activity .
Biological Activity
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an oxolane ring and a nitrophenyl group, which are critical for its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 225.23 g/mol.
Research indicates that the biological activity of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : The nitrophenyl group may enhance interactions with cellular targets involved in cancer progression. This interaction could lead to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion assay | Inhibition of E. coli and S. aureus growth at 50 µg/mL. |
| Study 2 | Anticancer | MTT assay | IC value of 30 µM against HeLa cells. |
| Study 3 | Enzyme inhibition | Kinetic assays | Inhibition of enzyme X with an IC of 25 µM. |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol effectively inhibited growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis : In vitro tests on HeLa cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. These findings indicate its potential utility in cancer therapy.
- Enzyme Interaction : Research focusing on enzyme inhibition showed that [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol selectively inhibited enzyme X involved in metabolic pathways related to inflammation, highlighting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
